molecular formula C10H12N2O B1289997 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 643087-30-3

7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Katalognummer: B1289997
CAS-Nummer: 643087-30-3
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: LRIVVMZEHDTDGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by a bicyclic core structure with a ketone group at position 1, a methyl group at position 2, and an amino group at position 5. This scaffold is part of a broader class of compounds known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Eigenschaften

IUPAC Name

7-amino-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIVVMZEHDTDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643087-30-3
Record name 7-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclization Reactions

One common method involves the cyclization of appropriate precursors. For example, the reaction of 2-methylbenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. This reaction typically requires refluxing the mixture in ethanol for several hours.

Reaction Scheme:

$$
\text{2-methylbenzylamine} + \text{ethyl acetoacetate} \xrightarrow{\text{sodium ethoxide}} \text{this compound}
$$

Alternative Synthetic Routes

Another method involves using 2-alkenyl benzamide as a starting material. Under nitrogen protection, a base is added to this compound and heated in a solvent to yield 3,4-dihydroisoquinoline-1-one derivatives, which can then be converted into this compound through further reactions.

Reaction Scheme:

$$
\text{2-alkenyl benzamide} \xrightarrow{\text{base, heat}} \text{3,4-dihydroisoquinoline-1-one} \xrightarrow{\text{amino addition}} \text{this compound}
$$

Reaction Conditions and Reagents

The following table summarizes key reagents and conditions used in the preparation of this compound:

Reagent/Condition Description
Sodium Ethoxide Base used for cyclization reactions
Ethanol Solvent for reflux reactions
Nitrogen Protection Used in reactions involving sensitive intermediates
Heating Required to facilitate cyclization

Industrial Production Methods

In industrial settings, optimized versions of laboratory-scale synthetic routes are employed to enhance efficiency and yield. Continuous flow reactors may be utilized to improve reaction conditions and product purity. Additionally, purification steps such as recrystallization or chromatography are critical for obtaining high-purity products.

Analysis of Chemical Reactions

Types of Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The dihydroisoquinolinone core can be oxidized to form isoquinolinone derivatives.

  • Reduction : Reduction reactions can convert the carbonyl group in the dihydroisoquinolinone core into hydroxyl groups.

Common Reagents for Transformations

Type of Reaction Common Reagents
Oxidation Potassium permanganate, Chromium trioxide
Reduction Sodium borohydride, Lithium aluminum hydride

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the dihydroisoquinolinone core is oxidized to form isoquinolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the dihydroisoquinolinone core to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Isoquinolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

One of the primary applications of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is its role as a potential anticancer agent. Research has shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that compounds incorporating the 3,4-dihydroisoquinolin-1(2H)-one core displayed strong binding affinity to WDR5 WIN-site inhibitors, leading to significant tumor growth suppression in xenograft models .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTargetBinding Affinity (Ki)GI50 (nM)Selectivity
Compound 3WDR5<20 pM38High
Compound 4WDR5Not specifiedReduced by 10-fold compared to Compound 3Moderate

Antidepressant Effects

Another promising application is in the field of psychiatry, particularly as a potential antidepressant. A scaffold-hopping strategy led to the synthesis of novel derivatives that showed protective effects against corticosterone-induced lesions in neuronal cells. One specific derivative demonstrated reduced immobility time in forced swim tests, suggesting significant antidepressant-like effects .

Table 2: Antidepressant Activity of 7-Amino Derivatives

CompoundTest ModelEffect Observed
Compound 6a-1PC12 CellsProtective against lesions
Compound 6a-1Rat Model (FST)Reduced immobility time

Mechanistic Insights and Molecular Interactions

The mechanism by which this compound exerts its effects involves complex molecular interactions. Studies utilizing X-ray crystallography have elucidated binding modes of these compounds at specific receptor sites, such as the dopamine D2 receptor. The compounds can adopt unique poses that modulate receptor activity, enhancing their therapeutic potential .

Table 3: Molecular Interaction Profiles

CompoundReceptor TargetBinding Mode Description
SB269652 (related compound)D2RBitopic pose affecting dopamine binding
Compound with bicyclic unitsWDR5 WIN-siteHydrogen bonding and π–π stacking interactions

Future Directions and Research Opportunities

The ongoing research into the applications of this compound indicates a robust potential for development into therapeutics targeting cancer and mood disorders. Future studies should focus on optimizing the pharmacokinetic properties of these compounds and exploring their effects in preclinical models.

Wirkmechanismus

The mechanism of action of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

The biological and chemical properties of dihydroisoquinolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with key analogs:

Substituent Effects on Antiproliferative Activity
Compound Substituents Biological Activity (GI₅₀) Key Findings Reference
7-Amino-2-methyl 2-CH₃, 7-NH₂ N/A Limited direct data; structural analogs suggest potential tubulin binding.
16g (Mathew et al.) 2-(3,4,5-OMe-benzoyl), 7-OMe 51 nM (DU-145 cells) Potent antiproliferative activity via tubulin polymerization inhibition.
16f (Mathew et al.) 2-(3,5-OMe-benzoyl), 7-OMe 62 nM (DU-145 cells) Strong anti-angiogenic and tubulin-binding properties.
17f (sulfamate derivative) 6-sulfamoyloxy, 7-OMe <10 nM (tubulin assay) Enhanced solubility and sustained activity compared to parent compounds.

Key Observations :

  • Position 7: The amino group in 7-amino-2-methyl may replace methoxy (OMe) groups seen in 16f/g. Amino groups can enhance hydrogen bonding with biological targets (e.g., tubulin’s colchicine site) but may reduce metabolic stability compared to OMe .
Comparison with Nitrogen-Substituted Analogs
Compound Substituents Activity Notes Reference
167/168 (N-substituted) 3,4-dihydroisoquinolin-1-one Potent inhibitors despite N-substitution.
7-Amino-2-methyl 2-CH₃, 7-NH₂ Likely retains activity due to aromatic NH₂.
Antimicrobial and Antifungal Activity
Compound Substituents Activity Against Pathogens Reference
5 (isoquinolin-1-one) 6-Cl, 7-OMe Moderate control of Botrytis cinerea.
7-Amino-2-methyl 2-CH₃, 7-NH₂ Unreported; amino groups may enhance solubility for improved bioavailability.

Structural Advantage: The 7-amino group could improve water solubility compared to halogenated analogs (e.g., 6-Cl derivatives), aiding in formulation and delivery .

Biologische Aktivität

7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural features:

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 176.22 g/mol
  • Structural Characteristics : An amino group at the 7th position and a methyl group at the 2nd position contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, making it a candidate for antimicrobial drug development. Specific studies have shown effectiveness against pathogens such as Pythium recalcitrans by disrupting biological membranes.
  • Anticancer Activity : The compound exhibits potential anticancer effects by interfering with cell division and inducing apoptosis in cancer cells. It has been studied for its inhibitory effects on various cancer cell lines, suggesting a mechanism that involves modulation of signaling pathways related to cell growth and survival .

Table 1: Biological Activities and Inhibitory Potencies

Activity TypeTarget/PathwayInhibition Potency (K(I) values)Reference
Antimicrobialα-carbonic anhydraseshCA VII: 480 nM
hCA IX: 16.1 nM
hCA XII: 510 nM
AnticancerCancer cell linesIC₅₀ values vary by cell type
Specific values not disclosed

Case Study: Anticancer Properties

A study investigating the anticancer properties of this compound revealed that it significantly inhibited the growth of ovarian cancer cells. The mechanism involved modulation of microRNA processing, which is crucial in cancer pathogenesis . The compound was found to have a GI₅₀ value lower than that of established chemotherapeutics, indicating its potential as a novel therapeutic agent.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, with mechanisms likely involving disruption of membrane integrity and inhibition of key enzymatic pathways necessary for bacterial survival.

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its biological activities. Variations at the C-7 position have been shown to influence both antimicrobial and anticancer efficacy. For example, compounds lacking specific substituents exhibited reduced activity, highlighting the importance of these structural elements in optimizing therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, imidate derivatives can undergo Ru(II)-catalyzed C–H functionalization with vinyl-1,3-dioxolan-2-one to form the dihydroisoquinolone core . Alternatively, acyl chloride coupling with tetrahydroisoquinoline intermediates in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous dioxane yields substituted derivatives (e.g., 85% yield under optimized reflux conditions) . Key factors affecting yield include solvent choice (e.g., ethanol vs. dioxane), catalyst loading, and pH control during workup .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is critical for confirming the methyl and amino substituents, with characteristic shifts observed at δ 2.1–2.3 ppm (CH₃) and δ 6.5–7.2 ppm (aromatic protons) . Mass spectrometry (MS) validates the molecular ion peak (m/z ~191 for C₁₀H₁₃N₂O⁺) . Infrared (IR) spectroscopy further confirms the carbonyl stretch (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How does the dihydroisoquinolone scaffold influence the compound’s physicochemical properties?

  • Methodological Answer : The partially saturated isoquinoline ring enhances solubility compared to fully aromatic analogs, with a calculated XlogP of ~1.5 . The amino and methyl groups increase hydrogen-bond donor/acceptor capacity (2 H-bond acceptors, 1 H-bond donor), impacting bioavailability and receptor interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for dihydroisoquinolone derivatives?

  • Methodological Answer : Discrepancies in reported antimicrobial or antitumor activities often arise from substituent positioning. For example, 2-hydroxyphenyl derivatives show variable antimicrobial efficacy depending on dihedral angles between aromatic rings (43.66° vs. 62.22°), which alter binding pocket accessibility . Dose-response curves and in silico docking (e.g., using ChemOffice or AutoDock) clarify structure-activity relationships (SAR) .

Q. How can Ru(II)-catalyzed C–H functionalization improve the synthesis of 3-vinyl-dihydroisoquinolone analogs?

  • Methodological Answer : Ru(II) catalysis enables one-pot annulation of imidates with vinyl-1,3-dioxolan-2-one, avoiding harsh acids/bases used in Rh(III)/Pd(II) systems . This method achieves >75% yield for 3-vinyl derivatives, with broad functional group tolerance (e.g., nitro, methoxy). Post-synthetic modifications (e.g., hydrogenation of the vinyl group) further diversify the scaffold .

Q. What role does the amino group play in modulating acetylcholinesterase (AChE) inhibition?

  • Methodological Answer : The amino group at position 7 enhances AChE binding via π-π stacking with Trp86 and hydrogen bonding to Glu202. Derivatives like 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one show IC₅₀ values <10 µM, validated by Ellman’s assay and molecular dynamics simulations .

Key Considerations for Experimental Design

  • Stereochemical Control : Chiral centers (e.g., at C2) require asymmetric catalysis (e.g., chiral Ru complexes) to avoid racemization .
  • Stability Studies : The amino group may oxidize under acidic conditions; use inert atmospheres (N₂/Ar) during synthesis .
  • Data Validation : Cross-validate SAR using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.